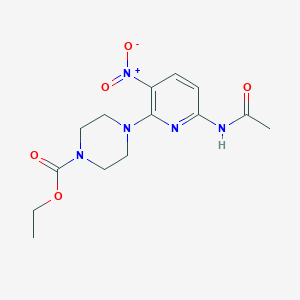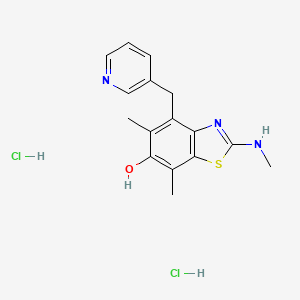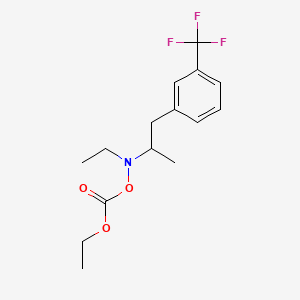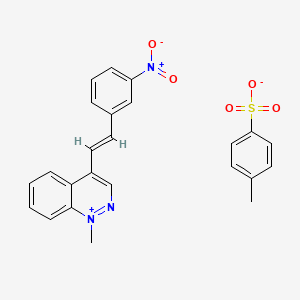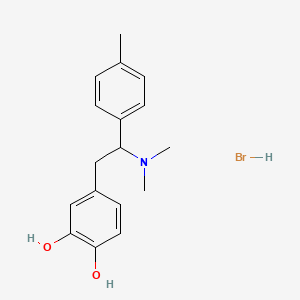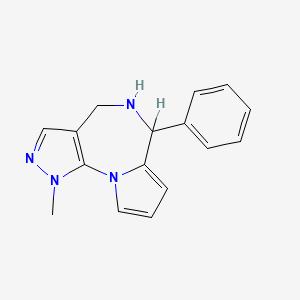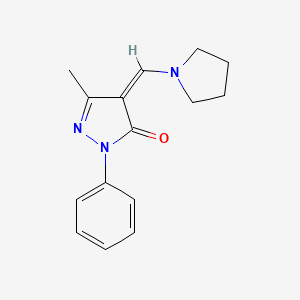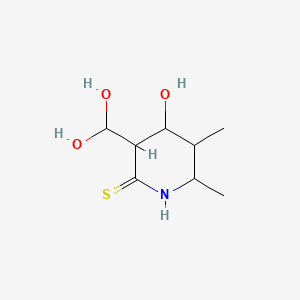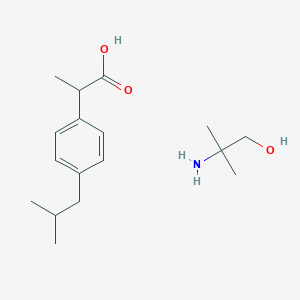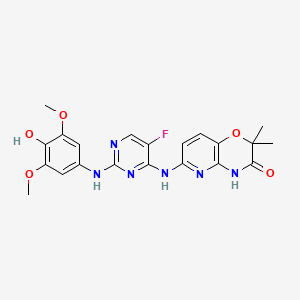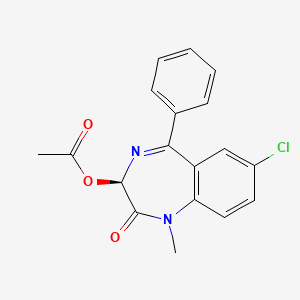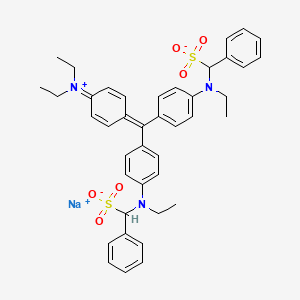
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt is a complex organic compound with the molecular formula C43H49N3O6S2.Na . . This compound is a blue dye used in various industrial applications due to its vibrant color and stability.
Preparation Methods
The synthesis of Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt involves multiple steps. The process typically starts with the reaction of diethylaminobenzaldehyde with ethyl sulphonatobenzylamine under controlled conditions to form the intermediate compounds . These intermediates are then subjected to further reactions, including cyclization and methylene bridge formation, to yield the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt involves its interaction with various molecular targets. The compound binds to specific sites on proteins and other biomolecules, leading to changes in their structure and function . This binding can result in the visualization of these molecules under a microscope, aiding in scientific research and diagnostics .
Comparison with Similar Compounds
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt is unique due to its specific chemical structure and properties. Similar compounds include:
Acid Blue 9: Another blue dye used in similar applications but with a different chemical structure.
Acid Blue 25: A dye with similar staining properties but different molecular composition.
These compounds share some functional similarities but differ in their chemical makeup, leading to variations in their applications and effectiveness .
Properties
CAS No. |
94248-53-0 |
|---|---|
Molecular Formula |
C41H44N3NaO6S2 |
Molecular Weight |
761.9 g/mol |
IUPAC Name |
sodium;[4-[(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[phenyl(sulfonato)methyl]amino]phenyl]methyl]-N-ethylanilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C41H45N3O6S2.Na/c1-5-42(6-2)36-25-19-31(20-26-36)39(32-21-27-37(28-22-32)43(7-3)40(51(45,46)47)34-15-11-9-12-16-34)33-23-29-38(30-24-33)44(8-4)41(52(48,49)50)35-17-13-10-14-18-35;/h9-30,40-41H,5-8H2,1-4H3,(H-,45,46,47,48,49,50);/q;+1/p-1 |
InChI Key |
ZLMJOPICXVXABS-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)S(=O)(=O)[O-])C(C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


